2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Description
This compound belongs to a class of 1,2,4-triazole-3-thiole derivatives conjugated with acetamide moieties. Its structure features:
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-[(4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-2-3-20-8-17-19-15(20)24-7-14(21)18-11-5-13-12(22-9-23-13)4-10(11)6-16/h2,4-5,8H,1,3,7,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMRIATVLVSJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NN=C1SCC(=O)NC2=CC3=C(C=C2C#N)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple stepsThe final step often involves the addition of the cyano group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives .
Scientific Research Applications
2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The triazole ring and the cyano group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Triazole Core Modifications
- Allyl vs. In contrast, amino groups () increase hydrogen-bonding capacity, which may optimize target binding (e.g., enzyme inhibition).
- C5 Substituents : The benzotriazol-1-ylmethyl group () introduces steric bulk, possibly affecting selectivity. Furan-2-yl () and thienyl () groups confer aromaticity, influencing electronic properties and metabolic stability.
Acetamide Side Chain
- The target compound’s 6-cyano-1,3-benzodioxol-5-yl group combines a cyano (electron-withdrawing) and benzodioxol (oxygen-rich) motif, which may enhance binding to oxidoreductases or inflammatory mediators. Comparatively, methylphenyl () or benzylthiazol () groups prioritize hydrophobic interactions.
Pharmacological Implications
- Anticancer Activity : Compounds with benzylthiazol substituents () show moderate cytotoxicity, likely via thiazole-mediated interference with nucleotide synthesis. The target compound’s benzodioxol group may similarly disrupt DNA repair pathways.
- Anti-exudative Effects: Furan-2-yl derivatives () exhibit significant anti-exudative activity (up to 67% inhibition), comparable to diclofenac sodium. The cyano-benzodioxol group in the target compound may amplify this effect by modulating COX-2 or cytokine expression.
Biological Activity
The compound 2-[(4-allyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide is a hybrid molecule that combines elements from triazole and benzodioxole structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 416.51 g/mol. The structural components include:
- Triazole Ring : Known for its role in various pharmacological activities.
- Benzodioxole Moiety : Associated with diverse biological properties.
- Allyl Group : Enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to the target molecule exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds with triazole rings have demonstrated promising IC50 values against breast (MCF-7) and liver (HepG2) cancer cell lines. For example, related compounds exhibited IC50 values ranging from 0.32 µM to 8.91 µM against these cell lines .
- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest at critical phases (G2/M or S phase), which is crucial for effective cancer treatment .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented:
- Testing Against Pathogens : Compounds have been evaluated against various bacterial strains, showing significant antibacterial activity. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .
Enzyme Inhibition
Certain studies have indicated that the compound may act as an inhibitor for specific enzymes relevant in cancer proliferation:
- Dual Inhibition : Some related compounds showed dual inhibition against EGFR and PARP-1, which are critical targets in cancer therapy .
Case Study 1: Synthesis and Evaluation
A study synthesized related triazole hybrids and evaluated their biological activities:
- Methodology : The synthesized compounds were tested using MTT assays to determine cytotoxicity.
- Results : Notable findings included compounds that induced apoptosis in cancer cells and showed lower IC50 values compared to standard drugs like Erlotinib .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of triazole derivatives:
- Findings : The study reported high efficacy against multiple bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.32 - 8.91 | Apoptosis induction, Cell cycle arrest |
| Anticancer | HepG2 | 3.21 - 8.91 | Apoptosis induction |
| Antimicrobial | E. coli | Varies | Bacterial growth inhibition |
| Antimicrobial | S. aureus | Varies | Bacterial growth inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
